Red-Shifted Fluorescence Maximizes Signal-to-Noise in Biological Matrices
2-Aza-ε-adenosine exhibits excitation/emission maxima at 358 nm / 494 nm, representing a bathochromic shift of +58 nm in excitation and +84 nm in emission compared to the parent 1,N6-ethenoadenosine (ε-adenosine), which displays maxima at 300 nm / 410 nm [1][2]. This red-shift moves the fluorophore away from the UV region where proteins and nucleic acids strongly absorb and autofluoresce, significantly improving signal-to-background ratios in cellular and tissue imaging contexts.
| Evidence Dimension | Fluorescence excitation/emission maxima |
|---|---|
| Target Compound Data | λ_ex = 358 nm, λ_em = 494 nm (2-aza-ε-adenosine) |
| Comparator Or Baseline | 1,N6-ethenoadenosine (ε-adenosine): λ_ex = 300 nm, λ_em = 410 nm |
| Quantified Difference | Δλ_ex = +58 nm; Δλ_em = +84 nm |
| Conditions | Aqueous solution, pH not specified (Tsou et al., 1974); ε-adenosine data from standardized vendor characterization (biolog.de) |
Why This Matters
The red-shifted spectrum enables simultaneous use with UV-excited probes (e.g., DAPI, Hoechst) without spectral overlap, a critical advantage for multiplex fluorescence assays in procurement decisions.
- [1] Tsou, K. C., Yip, K. F., Miller, E. E., & Lo, K. W. (1974). Synthesis of 1,N6-etheno-2-aza-adenosine (2-aza-ε-adenosine): a new cytotoxic fluorescent nucleoside. Nucleic Acids Research, 1(4), 531–547. View Source
- [2] biolog.de. ε-dAdo - Adenosine Analogues: Excitation max 300 nm, Emission max 410 nm. View Source
